![molecular formula C13H20N2O B13453574 (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral compound with significant importance in various scientific fields. This compound belongs to the class of amides, characterized by the presence of a nitrogen atom attached to a carbonyl carbon atom. The specific structure of this compound includes an amino group, a methyl group, and a phenylethyl group, making it a complex and interesting molecule for study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to obtain 2-aminobutyronitrile. This intermediate is then hydrolyzed to produce 2-aminobutanamide . Another method involves the use of Saccharomyces cerevisiae (baker’s yeast) as a whole-cell biocatalyst for the biosynthetic production of enantiopure (S)-2-aminobutyric acid, which can be further converted to (S)-2-aminobutanamide .
Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and safety. The use of biocatalysts and green chemistry principles is increasingly being adopted to make the production process more sustainable.
化学反应分析
Types of Reactions: (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Hofmann rearrangement, where a primary amide reacts with a halogen (chlorine or bromine) in a strongly basic medium to convert the amide into a primary amine .
Common Reagents and Conditions: Common reagents used in the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include halogens (chlorine, bromine), strong bases (sodium hydroxide, potassium hydroxide), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide depend on the specific reaction conditions. For example, the Hofmann rearrangement produces a primary amine and carbon dioxide .
科学研究应用
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the target and the context of its use .
相似化合物的比较
Similar Compounds: Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include other amides such as acetamide, benzamide, and butyramide. These compounds share the common amide functional group but differ in their specific substituents and overall structure .
Uniqueness: What sets (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 |
InChI 键 |
IBMJEJFJDQFSCM-JQWIXIFHSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

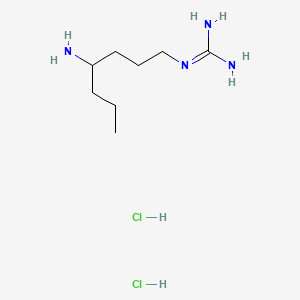
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
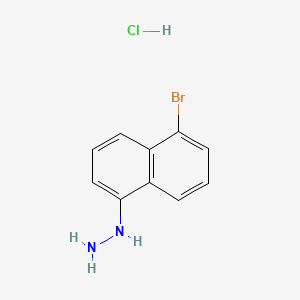

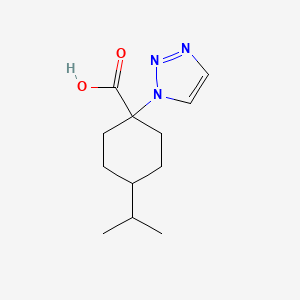
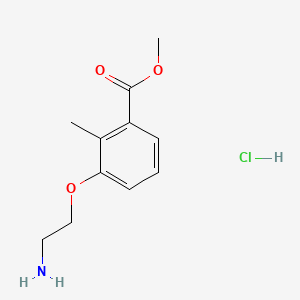
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
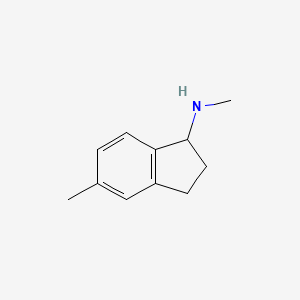
![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
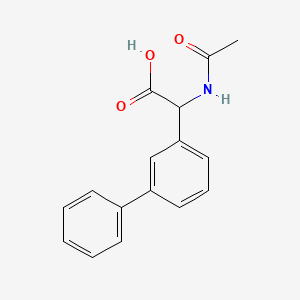
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
